Haloxyfop

Descripción general

Descripción

Haloxyfop es un herbicida selectivo que pertenece a la familia del ácido aryloxyphenoxypropionic. Se utiliza principalmente para controlar las malas hierbas anuales y perennes en varios cultivos de hoja ancha, como la remolacha azucarera, las semillas oleaginosas, las patatas, las hortalizas de hoja, las cebollas, los girasoles y las fresas . This compound está disponible en diferentes formas, incluyendo this compound-metilo y this compound-etoxietilo .

Aplicaciones Científicas De Investigación

Haloxyfop tiene varias aplicaciones de investigación científica. Se utiliza ampliamente en la investigación agrícola para estudiar la resistencia a las malas hierbas y la eficacia de los herbicidas . En química analítica, el this compound se utiliza para desarrollar y validar métodos para detectar residuos de plaguicidas en diversas matrices, incluidas las fórmulas infantiles . Además, la capacidad del this compound para inhibir la síntesis de lípidos lo convierte en una herramienta valiosa para estudiar las vías metabólicas y las funciones enzimáticas en las plantas .

Mecanismo De Acción

Haloxyfop actúa como un inhibidor de la enzima acetil-CoA carboxilasa, que cataliza la fase inicial de la síntesis de ácidos grasos . Al inhibir esta enzima, el this compound interrumpe la producción de fosfolípidos necesarios para el desarrollo y crecimiento de la membrana celular, lo que lleva a la cesación del crecimiento, la decoloración y la necrosis eventual del tejido vegetal . Las especies de hoja ancha son generalmente tolerantes al this compound debido a que la enzima es menos susceptible a la inhibición .

Análisis Bioquímico

Biochemical Properties

Haloxyfop plays a significant role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is essential for the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. By inhibiting ACCase, this compound disrupts the production of fatty acids, leading to the cessation of cell membrane synthesis and ultimately causing cell death in susceptible plants . This compound interacts with the ACCase enzyme by binding to its carboxyltransferase domain, preventing the enzyme from catalyzing its reaction .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation by disrupting fatty acid synthesis, which is vital for cell membrane formation . This inhibition leads to the accumulation of metabolic intermediates and a decline in cellular ATP levels . In animal cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by interfering with lipid biosynthesis . The compound’s impact on cell function includes alterations in the uptake and utilization of metabolic intermediates, leading to reduced cell viability and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the carboxyltransferase domain of the acetyl-CoA carboxylase enzyme, inhibiting its activity . This binding prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis . The inhibition of ACCase by this compound leads to a reduction in fatty acid production, disrupting cell membrane synthesis and causing cell death in susceptible plants . Additionally, this compound has been shown to induce changes in gene expression related to lipid metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under neutral and acidic conditions but degrades rapidly under alkaline conditions . Over time, the compound’s efficacy may decrease due to its degradation, leading to reduced herbicidal activity . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in lipid metabolism and cell viability . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function and overall health . At higher doses, the compound can cause significant toxic effects, including liver and kidney damage, reduced growth rates, and alterations in lipid metabolism . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects . These findings underscore the importance of careful dosage management when using this compound in agricultural settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an inhibitor of acetyl-CoA carboxylase . The compound is metabolized in plants and animals through hydrolysis, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels . The primary metabolic pathway of this compound involves its conversion to this compound acid, which retains herbicidal activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed by plant roots and leaves, where it is translocated to other parts of the plant . In animal models, this compound is distributed to various tissues, including the liver, kidneys, and fat . Transporters and binding proteins play a crucial role in the localization and accumulation of this compound within cells . The compound’s distribution is influenced by its chemical properties, including solubility and stability .

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts of plant cells, where it exerts its herbicidal activity by inhibiting acetyl-CoA carboxylase . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific compartments within the cell . In animal cells, this compound is localized to various organelles involved in lipid metabolism, including the endoplasmic reticulum and mitochondria . This subcellular localization is critical for the compound’s activity and function, as it allows this compound to interact with its target enzymes and exert its effects on cellular processes .

Métodos De Preparación

Haloxyfop puede sintetizarse mediante varios métodos. Un enfoque común implica la esterificación del ácido this compound con metanol o etoxietilalcohol para producir this compound-metilo o this compound-etoxietilo, respectivamente . El proceso de preparación suele incluir pasos como la hidrólisis alcalina, la extracción con acetonitrilo y la separación de fases utilizando sulfato de magnesio y cloruro de sodio . Los métodos de producción industrial a menudo implican el uso de catalizadores como el cloruro de tetrabutilamonio y condiciones de temperatura controlada .

Análisis De Reacciones Químicas

Haloxyfop se somete a varias reacciones químicas, incluyendo la hidrólisis y la oxidación. Por ejemplo, el this compound-metilo puede hidrolizarse para liberar ácido this compound . Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio metanólico para la hidrólisis y acetonitrilo para la extracción . Los principales productos formados a partir de estas reacciones son el ácido progenitor y sus ésteres .

Comparación Con Compuestos Similares

Haloxyfop es similar a otros herbicidas del ácido aryloxyphenoxypropionic, como el fluazifop y el quizalofop. Estos compuestos comparten un modo de acción similar, dirigido a la enzima acetil-CoA carboxilasa . this compound es único por su alta eficacia contra una amplia gama de malas hierbas y su capacidad de uso en diversos tipos de cultivos . Los compuestos similares incluyen:

- Fluazifop

- Quizalofop

- Diclofop

Propiedades

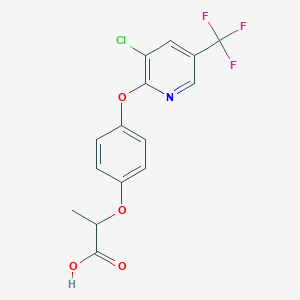

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69806-86-6 (hydrochloride salt) | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7042019 | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-34-4 | |

| Record name | Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TYO6H90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of haloxyfop in plants?

A1: this compound specifically targets the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants. []

Q2: How does this compound affect ACCase activity?

A2: this compound inhibits ACCase activity, which is a crucial enzyme involved in fatty acid biosynthesis. [] This inhibition disrupts lipid production, ultimately leading to plant death. [, ]

Q3: What are the downstream effects of this compound-induced ACCase inhibition?

A3: ACCase inhibition leads to a cascade of effects, including:* Disruption of lipid synthesis, particularly affecting cell membrane formation. [, ]* Impaired respiration, primarily due to inhibition of the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDC). []* Accumulation of amino acids within the plant cells. []

Q4: How does moisture stress influence the effectiveness of this compound?

A4: Moisture stress has been shown to reduce the efficacy of this compound. This is attributed to:

- Decreased foliar absorption of the herbicide. [, ]

- Inhibition of this compound translocation within the plant, affecting its movement to active sites. [, ]

Q5: Does moisture stress influence the metabolism of this compound in plants?

A5: Research suggests that while moisture stress significantly impacts this compound absorption and translocation, it does not appear to alter the herbicide's metabolism within the plants. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C15H11ClF3NO4 and a molecular weight of 373.7 g/mol.

Q7: Are there any known interactions between this compound and other herbicides?

A7: Yes, studies have shown both antagonistic and synergistic interactions. For instance:

- Mixing this compound with 2,4-D can reduce its efficacy, indicating antagonism. [, ]

- Combining this compound with chlorimuron or cloransulam can enhance weed control, suggesting synergy. []

Q8: How does the addition of adjuvants affect this compound's activity?

A8: Adjuvants can significantly influence this compound's effectiveness:

- Petroleum oil concentrate (POC) improves foliar absorption and translocation compared to soybean oil concentrate (SBOC), oxysorbic (20 POE), or no adjuvant. []

- Oxysorbic (20 POE) results in the lowest absorption of this compound among the tested adjuvants. []

Q9: Does relative humidity impact this compound efficacy?

A9: Yes, higher relative humidity (70%) generally leads to increased absorption and translocation of this compound in plants compared to lower relative humidity (30%). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.